molecular formula C11H10FNO2 B13301827 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid

3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid

Katalognummer: B13301827
Molekulargewicht: 207.20 g/mol
InChI-Schlüssel: DDDYSUSNCIYGKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid is an aromatic compound with a fluorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzoic acid.

    Alkylation: The carboxylic acid group is protected, and the fluorobenzoic acid is alkylated with propargyl bromide in the presence of a base such as potassium carbonate.

    Amination: The resulting product is then subjected to amination using methylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological activity. The propargyl group may also play a role in its reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-2-methylbenzoic acid: Lacks the propargyl and amino groups.

    2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid: Lacks the fluorine atom.

    3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid is unique due to the presence of both a fluorine atom and a propargyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H10FNO2

Molekulargewicht

207.20 g/mol

IUPAC-Name

3-fluoro-2-[methyl(prop-2-ynyl)amino]benzoic acid

InChI

InChI=1S/C11H10FNO2/c1-3-7-13(2)10-8(11(14)15)5-4-6-9(10)12/h1,4-6H,7H2,2H3,(H,14,15)

InChI-Schlüssel

DDDYSUSNCIYGKG-UHFFFAOYSA-N

Kanonische SMILES

CN(CC#C)C1=C(C=CC=C1F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.